4-Ethylpyridine

Critical temperature Critical pressure Thermodynamic modeling

Select 4-Ethylpyridine (γ-Ethylpyridine) for its unique para-substitution profile. Unlike its isomers, it delivers an 8.6% faster quaternization rate with n-butyl bromide and distinct environmental degradation pathways. With a logP of 1.65–1.71 and proven utility in kinase inhibitor synthesis, it is the precise building block for reproducible ADME optimization, surfactant design, and thermodynamic modeling where other alkylpyridines fail.

Molecular Formula C7H9N
Molecular Weight 107.15 g/mol
CAS No. 536-75-4
Cat. No. B106801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylpyridine
CAS536-75-4
Synonyms4-Ethylpyridine;  NSC 822;  NSC 965;  γ-Ethylpyridine
Molecular FormulaC7H9N
Molecular Weight107.15 g/mol
Structural Identifiers
SMILESCCC1=CC=NC=C1
InChIInChI=1S/C7H9N/c1-2-7-3-5-8-6-4-7/h3-6H,2H2,1H3
InChIKeyVJXRKZJMGVSXPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylpyridine (CAS 536-75-4): Essential Procurement and Differentiation Guide for Alkylpyridine Research Applications


4-Ethylpyridine (γ-Ethylpyridine) is a monocyclic, nitrogen-containing heteroaromatic compound belonging to the alkylpyridine subclass, characterized by an ethyl group substituted at the para-position of the pyridine ring [1]. It exists as a clear, colorless to pale yellow liquid with a boiling point of 168–170 °C and a density of approximately 0.942 g/mL at 25 °C . Primarily utilized as a versatile building block in organic synthesis, pharmaceutical intermediate production, and coordination chemistry, its reactivity profile is defined by the electron-donating nature of the ethyl substituent and the basicity of the pyridine nitrogen . Notably, 4-ethylpyridine demonstrates differential physicochemical and biological behavior compared to its positional isomers (2- and 3-ethylpyridine) and its methyl homolog (4-methylpyridine), distinctions that carry significant weight in reaction design, environmental fate assessment, and material science applications [2].

Why 'Any Alkylpyridine' is Not a Suitable Substitute for 4-Ethylpyridine in Critical Research Workflows


The assumption that any ethylpyridine isomer or a simpler methyl homolog can interchangeably replace 4-ethylpyridine is undermined by quantifiable differences in molecular properties that directly dictate reaction outcomes and material performance [1]. The para-substitution pattern of 4-ethylpyridine confers a unique balance of steric accessibility and electronic character, resulting in distinct critical thermodynamic properties, biodegradation kinetics, and interfacial behavior when compared to 2-ethylpyridine, 3-ethylpyridine, or 4-methylpyridine [2]. These differences manifest as non-linear variations in quaternization rates, differential degradation pathways in environmental contexts, and altered molecular orientation at liquid-vapor interfaces—factors that become decisive in catalyst design, environmental fate modeling, and the synthesis of materials with tailored surface properties [3]. Consequently, substituting a generic alkylpyridine without accounting for these specific, position-dependent and chain-length-dependent variances can lead to irreproducible synthetic yields, inaccurate environmental persistence predictions, or suboptimal material functionality, directly impacting the reliability and economic efficiency of the research or industrial process [4].

Quantitative Differentiation of 4-Ethylpyridine from Key Comparators: A Decision-Relevant Evidence Summary


Critical Thermodynamic Properties Differentiate 4-Ethylpyridine from 2-Ethylpyridine

Measurements of critical constants reveal that the critical properties of 4-ethylpyridine are nearly identical to its 3-isomer but diverge significantly from 2-ethylpyridine [1]. The critical temperature (Tc) for 4-ethylpyridine is 628 K, and the critical pressure (Pc) is 3810 kPa, while 2-ethylpyridine exhibits noticeably different values that correlate with its distinct normal boiling point [2].

Critical temperature Critical pressure Thermodynamic modeling Supercritical fluid extraction

Biodegradation Rate of 4-Ethylpyridine is Intermediate Among Ethylpyridine Isomers

Under aerobic conditions with a mixed microbial culture, the degradation rate of 4-ethylpyridine (100 mg/L) at 28 °C and pH 7 is intermediate: it degrades more slowly than 2-ethylpyridine but faster than 3-ethylpyridine [1]. The study identified the specific metabolic products for 4-ethylpyridine as 4-ethyl-2(1H)-pyridone and 4-ethyl-2-piperidone, a pathway distinct from its isomers [2].

Environmental fate Biodegradation Wastewater treatment Microbial transformation

Quaternization Rate of 4-Ethylpyridine Exceeds that of 4-Methylpyridine

In a comparative kinetic study using sulpholane as a solvent at 319.2 K, the rate constant for the quaternization of 4-ethylpyridine with n-butyl bromide (k = 7.71 × 10⁻⁵ dm³ mol⁻¹ s⁻¹) was found to be approximately 8.6% higher than that for 4-methylpyridine (k = 7.10 × 10⁻⁵ dm³ mol⁻¹ s⁻¹) [1]. The activation energy for the 4-ethylpyridine reaction (63.0 kJ mol⁻¹) is also slightly lower than that for 4-methylpyridine (65.0 kJ mol⁻¹) [2].

Reaction kinetics Quaternization Polymer chemistry Nucleophilic substitution

4-Ethylpyridine Exhibits Superior Surfactant Efficacy Relative to 4-Methylpyridine

As determined by the increase in the number of water molecules (nH₂O) associated at the interface, the surfactant efficacy of alkylpyridines follows a clear structure-property trend: pyridine < 4-methylpyridine < 4-ethylpyridine < 4-n-propylpyridine [1]. This indicates that 4-ethylpyridine is more effective at reducing the interfacial tension between n-hexadecane and water than 4-methylpyridine, a direct consequence of the increased hydrophobicity imparted by the ethyl chain [2].

Surface activity Interfacial tension Surfactants Emulsion science

Distinct Molecular Orientation at Liquid-Vapor Interface Compared to Pyridine

Molecular dynamics simulations at 298 K reveal that the orientational distribution of 4-ethylpyridine at the liquid-vapor interface is fundamentally different from that of unsubstituted pyridine [1]. Specifically, the analysis predicts a 'side-wise tumbling' motion for the ring plane in 4-ethylpyridine, whereas pyridine exhibits a 'bisector-wise tumbling' [2]. This difference arises from the influence of the ethyl group on molecular packing and orientation at the interface [3].

Molecular dynamics Surface science Interfacial structure Molecular orientation

Calculated logP of 1.65-1.71 Positions 4-Ethylpyridine for Balanced Hydrophobicity

The calculated octanol-water partition coefficient (logP) for 4-ethylpyridine falls consistently in the range of 1.65 to 1.71 [1]. This value positions it as a moderately lipophilic compound, more hydrophobic than pyridine (logP ~0.65) and 4-methylpyridine (logP ~1.20), but less lipophilic than 4-propylpyridine (logP ~2.17) . This logP value is near the optimal range for compounds intended to cross biological membranes, a principle commonly associated with Lipinski's Rule of Five [2].

Lipophilicity logP QSAR Drug-likeness Extraction efficiency

High-Impact Application Scenarios for 4-Ethylpyridine Driven by Differentiating Evidence


Process Optimization in Supercritical Fluid and High-Temperature Reactions

When designing or scaling up processes involving high temperatures and pressures (e.g., supercritical CO₂ extraction, high-temperature water reactions), the distinct critical properties of 4-ethylpyridine (Tc = 628 K, Pc = 3810 kPa) [1] are mandatory inputs for accurate thermodynamic modeling. Using data for 2-ethylpyridine would introduce significant error, potentially leading to suboptimal process conditions and yield losses. 4-Ethylpyridine is the correct choice for applications requiring reliable phase behavior prediction in the near-critical region [2].

Design of Environmental Fate Studies and Bioremediation Strategies

4-Ethylpyridine serves as the most representative model compound among ethylpyridine isomers for environmental persistence studies [1]. Its intermediate biodegradation rate relative to the rapidly degrading 2-ethylpyridine and the recalcitrant 3-ethylpyridine makes it an ideal substrate for developing and calibrating wastewater treatment processes or for assessing the bioremediation potential of contaminated sites [2]. Research focusing on the specific hydroxylation pathway to 4-ethyl-2(1H)-pyridone is directly supported [3].

Synthesis of Pyridinium-Based Functional Polymers and Surfactants

For synthetic chemists aiming to functionalize polymers or synthesize novel surfactants, 4-ethylpyridine offers a measurable kinetic advantage over its methyl analog. Its 8.6% higher rate of quaternization with n-butyl bromide [1] can reduce reaction times and improve process efficiency in the production of poly(4-vinylpyridine) derivatives and other quaternary ammonium compounds. Furthermore, its superior surface activity compared to 4-methylpyridine [2] makes it a preferred building block for developing more potent and efficient surfactants and emulsifiers.

Medicinal Chemistry and Drug Discovery as a Balanced Lipophilic Scaffold

The calculated logP of 4-ethylpyridine (1.65–1.71) [1] places it in a 'sweet spot' for balanced hydrophobicity, making it a highly suitable building block for the synthesis of drug candidates requiring favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles [2]. This is particularly relevant for designing molecules targeting intracellular pathways or those where fine-tuning lipophilicity to optimize both potency and solubility is critical. Its use as a precursor to kinase inhibitors [3] and other pharmaceutically active compounds underscores its value in medicinal chemistry programs.

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